Cas no 2155840-30-3 (rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate)

rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate 化学的及び物理的性質
名前と識別子
-
- rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate
- rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate
- 2155840-30-3
- EN300-1266548
- Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate
-
- インチ: 1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9-6-4-5-8(9)7-13-15-12/h8-9H,4-7H2,1-3H3,(H,14,16)/t8-,9-/m1/s1
- InChIKey: JILQIELFYMAFFC-RKDXNWHRSA-N
- ほほえんだ: O(C(C)(C)C)C(N[C@@H]1CCC[C@@H]1CN=[N+]=[N-])=O
計算された属性
- せいみつぶんしりょう: 240.15862589g/mol
- どういたいしつりょう: 240.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 52.7Ų
rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1266548-5000mg |
rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |
2155840-30-3 | 95.0% | 5000mg |
$2650.0 | 2023-10-02 | |
Enamine | EN300-1266548-10000mg |
rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |
2155840-30-3 | 95.0% | 10000mg |
$3929.0 | 2023-10-02 | |
Aaron | AR023TGC-1g |
rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |
2155840-30-3 | 95% | 1g |
$1282.00 | 2023-12-15 | |
Enamine | EN300-1266548-500mg |
rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |
2155840-30-3 | 95.0% | 500mg |
$713.0 | 2023-10-02 | |
Aaron | AR023TGC-250mg |
rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |
2155840-30-3 | 95% | 250mg |
$647.00 | 2023-12-15 | |
Enamine | EN300-1266548-50mg |
rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |
2155840-30-3 | 95.0% | 50mg |
$212.0 | 2023-10-02 | |
Enamine | EN300-1266548-1.0g |
rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |
2155840-30-3 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-1266548-100mg |
rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |
2155840-30-3 | 95.0% | 100mg |
$317.0 | 2023-10-02 | |
Aaron | AR023TGC-50mg |
rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |
2155840-30-3 | 95% | 50mg |
$317.00 | 2023-12-15 | |
Enamine | EN300-1266548-250mg |
rac-tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate |
2155840-30-3 | 95.0% | 250mg |
$452.0 | 2023-10-02 |
rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate 関連文献
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamateに関する追加情報
Recent Advances in the Study of rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate (CAS: 2155840-30-3)
The compound rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate (CAS: 2155840-30-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral cyclopentyl derivative, characterized by its azidomethyl and tert-butyl carbamate functional groups, serves as a versatile intermediate in the synthesis of complex bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of protease inhibitors and targeted therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry investigated the stereoselective synthesis of rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate and its enantiomeric purity, which is critical for its biological activity. The researchers employed high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the compound's structural integrity and enantiomeric excess. The study highlighted the importance of optimizing reaction conditions to minimize racemization during synthesis.
In another breakthrough, a team from the University of Cambridge demonstrated the utility of this compound as a key building block in the synthesis of cyclic peptide-based inhibitors targeting SARS-CoV-2 main protease (Mpro). The azide functionality of rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate enabled efficient click chemistry modifications, facilitating the rapid assembly of peptide mimetics with enhanced binding affinity. This approach holds promise for accelerating the discovery of antiviral agents.
Further research has explored the compound's role in prodrug design. A recent patent application (WO2023051234) disclosed its use as a prodrug moiety for improving the pharmacokinetic properties of poorly soluble therapeutics. The tert-butyl carbamate group was shown to enhance membrane permeability, while the azidomethyl group allowed for site-specific conjugation, enabling targeted drug delivery.
Ongoing studies are investigating the safety profile and metabolic fate of rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate. Preliminary in vitro data suggest that the compound exhibits low cytotoxicity in human hepatocytes, making it a promising candidate for further development. However, researchers caution that the azide functionality may pose stability challenges under certain conditions, necessitating careful formulation strategies.
The growing body of research on rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate underscores its potential as a multifunctional scaffold in medicinal chemistry. Future directions include exploring its applications in PROTAC (proteolysis targeting chimera) design and as a handle for bioorthogonal labeling in live-cell imaging. As synthetic methodologies continue to advance, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
2155840-30-3 (rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate) 関連製品
- 1042538-94-2(N-(2-{(5-methylfuran-2-yl)methylamino}ethyl)acetamide)
- 941868-75-3(N-(2-chlorophenyl)-4-cyclohexyl(ethyl)sulfamoylbenzamide)
- 4830-83-5(N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide)
- 1333824-45-5(N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide)
- 854304-17-9(1-(3-Isopropoxyphenyl)ethanamine)
- 191152-70-2(methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate)
- 2241129-44-0(2-{2-(1-methyl-1H-pyrazol-4-yl)phenylmethyl}piperidine dihydrochloride)
- 2416218-98-7((1R)-1-(cuban-1-yl)ethan-1-amine hydrochloride)
- 1448036-36-9(N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide)
- 1361867-62-0(4-(Aminomethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylic acid)


